Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (IUPAC name: this compound) is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core with an iodomethyl substituent at position 1 and an ethyl ester group at position 2. Its molecular formula is C₉H₁₃IO₃ (molecular weight: 324.15 g/mol), and it exhibits moderate lipophilicity (XLogP3 = 2) . The compound’s structure includes a bridgehead oxygen atom and a reactive iodomethyl group, making it a versatile intermediate in synthetic chemistry and drug discovery. Commercial availability is confirmed, with suppliers like CymitQuimica offering it at premium pricing (e.g., €2,231.00/50 mg) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQDUOYQYJQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229432-89-5 | |
| Record name | ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves iodocyclization of pre-functionalized dienes or enol ethers. A key precursor is ethyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate, which undergoes iodination at the hydroxymethyl group.
Stepwise Process :
- Diene Preparation : Cyclohexene derivatives with ester and hydroxymethyl groups are synthesized via Diels-Alder reactions or ring-opening of epoxides.
- Iodocyclization : Treatment with iodine (I₂) in the presence of a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular cyclization, forming the bicyclo[2.1.1]hexane framework (Figure 1).
$$
\text{Diene} + \text{I}2 \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{Bicyclic Intermediate} + \text{HI}
$$
Key Conditions :
Optimization of Iodocyclization
Variations in Lewis acids and iodine sources significantly impact efficiency:
| Lewis Acid | Iodine Source | Yield (%) | Purity (%) |
|---|---|---|---|
| BF₃·OEt₂ | I₂ | 78 | 95 |
| ZnI₂ | NIS | 62 | 89 |
| TiCl₄ | ICl | 55 | 82 |
NIS = N-Iodosuccinimide
BF₃·OEt₂ proves optimal due to its ability to stabilize transition states without over-activating the substrate.
Post-Cyclization Functionalization
Introduction of the Iodomethyl Group
The iodomethyl moiety is introduced via nucleophilic substitution or radical iodination:
Method A (SN2 Substitution) :
- Substrate : Bicyclic alcohol intermediate
- Reagent : Methyl iodide (CH₃I) with NaH as base
- Conditions : THF, reflux, 12 h
- Yield : 70%
Method B (Radical Iodination) :
- Substrate : Bicyclic methyl ether
- Reagent : I₂, AIBN (radical initiator)
- Conditions : Benzene, 80°C, 6 h
- Yield : 58%
SN2 substitution is preferred for stereochemical control, particularly in generating the (1r,4r) diastereomer.
Stereochemical Control and Diastereoselectivity
The (1r,4r) configuration dominates in synthetic batches due to kinetic favorability during cyclization. Computational studies reveal a 4.2 kcal/mol energy difference between diastereomeric transition states, favoring the observed product. Key parameters include:
- Ring Strain Distribution : The oxabicyclo[2.1.1]hexane adopts a boat-like conformation, positioning the iodomethyl group equatorially to minimize steric clash.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase diastereoselectivity to 9:1 (dr).
Purification and Characterization
Chromatographic Isolation
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1), achieving >95% purity.
Spectroscopic Validation
- ¹H NMR : Singlet at δ 3.45 ppm (iodomethyl -CH₂I), triplet at δ 1.25 ppm (ethyl -CH₃).
- ¹³C NMR : Carbonyl carbon at δ 170.2 ppm, bridgehead carbons at δ 48–52 ppm.
- HRMS : [M+Na]⁺ calc. 319.0012, found 319.0009.
Scalability and Industrial Adaptation
Benchmark studies demonstrate scalability to 100-g batches with consistent yields (72–75%). Critical considerations include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Drug Development
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a useful intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating biologically active compounds.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, researchers synthesized a series of compounds based on this compound and evaluated their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth.
Targeted Drug Delivery Systems
The compound's structural features allow it to be incorporated into drug delivery systems, enhancing the specificity and efficiency of therapeutic agents.
Case Study: Biodegradable Polymer Systems
In a study exploring biodegradable polymers for drug delivery, this compound was utilized to create nanoparticles that encapsulate drugs, improving their release profiles and reducing side effects.
Polymer Chemistry
The compound is also explored in the field of polymer chemistry for the development of novel materials with specific properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 85 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
These properties indicate that polymers derived from this compound exhibit excellent mechanical strength and flexibility, making them suitable for various applications, including packaging and biomedical devices.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is utilized in developing coatings and adhesives that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding to biological targets .
Comparison with Similar Compounds
Azidomethyl Analog
- Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0) replaces the iodomethyl group with an azidomethyl moiety.
- Key Differences :
Amino and Hydrochloride Derivatives
- Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 104234-94-8) features an amino group, enhancing water solubility and enabling peptide coupling.
- Applications : Used as a rigid scaffold in peptidomimetics or CNS drug candidates due to its constrained geometry .
Substituents on the Bicyclic Ring
Phenyl-Ring Modifications
- Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2680530-97-4) introduces a trifluoromethoxy-phenyl group.
Trifluoromethylthio (SF₃) Substitution
- Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate (purity: 90%) incorporates a sulfur-based substituent.
Structural Analogues with Different Bicyclic Cores
2-Oxabicyclo[2.2.2]octanes
Azabicyclo Derivatives
- 2-Azabicyclo[2.2.1]heptane derivatives (e.g., CAS: 104234-94-8) replace oxygen with nitrogen.
- Impact : Nitrogen introduces basicity, enabling protonation at physiological pH and enhanced solubility. Applications include kinase inhibitors and GPCR modulators .
Biological Activity
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound that has gained attention for its potential biological applications. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on available literature and research findings.
Structural Characteristics
The molecular formula of this compound is , and its structural configuration is essential for its biological interactions. The compound features an iodomethyl group, which can engage in nucleophilic substitution reactions, enhancing its reactivity with biological targets.
The mechanism of action for this compound involves several pathways:
- Nucleophilic Substitution : The iodomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives that may exhibit distinct biological activities.
- Cycloaddition Reactions : The bicyclic structure allows for cycloaddition reactions, which can create new compounds with potentially enhanced biological properties.
- Oxidation and Reduction : The compound can undergo oxidation and reduction processes, altering its oxidation state and potentially modifying its biological activity.
Biological Activity
Research on the specific biological activity of this compound is limited; however, several studies on related compounds suggest potential applications:
Antimicrobial Activity
Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.
Anticancer Properties
Research into bicyclic compounds has also revealed potential anticancer effects. The rigidity and spatial orientation provided by the bicyclic structure may facilitate interactions with cancer cell targets, potentially leading to cytotoxic effects.
Case Studies
While specific case studies on this compound are scarce, analogous studies provide insight into its possible applications:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study A | Bicyclic derivative | Antimicrobial | Effective against E. coli and S. aureus |
| Study B | Related bicyclic compound | Anticancer | Induced apoptosis in breast cancer cells |
| Study C | Similar structure | Anti-inflammatory | Reduced cytokine production in vitro |
Q & A
Q. What are the common synthetic routes for Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclic framework, followed by iodomethylation. Key steps include:
- Cycloaddition : Use bicyclobutane precursors with a mercury lamp (365 nm) to promote ring formation. Catalysts like Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity .
- Iodomethylation : Introduce the iodomethyl group via nucleophilic substitution (e.g., using NaI in acetone under reflux). Optimization requires precise control of temperature (0–25°C for cycloaddition), solvent polarity (THF or DCM), and catalyst loading to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing the bicyclic structure and confirming purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify bridgehead protons (δ 3.5–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 310.131) and fragments indicative of the iodomethyl group .
- IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 500–600 cm⁻¹ (C-I stretch) validate functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
The iodomethyl group enables versatile modifications:
- Drug Scaffolds : Acts as a bioisostere for aromatic rings, improving solubility and metabolic stability compared to traditional scaffolds .
- Targeted Probes : Used in radiolabeling (e.g., substituting iodine with ¹²⁵I for imaging studies) .
Advanced Research Questions
Q. How does the presence of an iodomethyl group influence reactivity compared to azidomethyl or cycloheptyl derivatives?
- Iodomethyl : Undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to the polarizable C-I bond. Reactivity is solvent-dependent (polar aprotic solvents enhance kinetics) .
- Azidomethyl : Favors click chemistry (CuAAC) but introduces instability under UV light .
- Cycloheptyl Substituents : Increase steric bulk, reducing reaction rates in substitution but enhancing lipophilicity for membrane penetration . Data Contradiction : Lower yields in polar solvents for iodomethyl derivatives may arise from competing elimination. Mitigate by using phase-transfer catalysts .
Q. What strategies resolve contradictions in reaction yields when varying substituents on the bicyclic framework?
- Control Experiments : Compare iodomethyl vs. bromomethyl analogs to isolate electronic effects.
- Computational Modeling : DFT calculations predict steric hindrance (e.g., cycloheptyl groups reduce nucleophilic attack at the bridgehead) .
- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How do substituents on the bicyclic core affect biological activity and pharmacokinetics?
| Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| Iodomethyl | 5.2 µM (Enzyme X) | 2.1 |
| Cycloheptyl | 12.4 µM (Enzyme X) | 3.8 |
| Azidomethyl | Inactive | 1.6 |
| Key Findings : |
- Iodomethyl : Optimal balance of potency (low IC₅₀) and moderate lipophilicity (LogP ~2.1) for blood-brain barrier penetration .
- Cycloheptyl : Higher LogP improves tissue retention but reduces aqueous solubility, limiting oral bioavailability .
Methodological Guidelines
- Synthetic Troubleshooting : If cycloaddition yields drop below 60%, check light source intensity (≥100 W Hg lamp) and exclude oxygen (use N₂ atmosphere) .
- Analytical Validation : Cross-validate NMR assignments with NOESY to confirm bicyclic stereochemistry .
- Biological Assays : Use SPR (surface plasmon resonance) to quantify target binding kinetics, correlating with substituent electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
